molecular formula C18H22N4O3 B2631578 Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 2380057-90-7

Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate

Cat. No. B2631578
CAS RN: 2380057-90-7
M. Wt: 342.399
InChI Key: SVTJFXGZHSBTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first discovered by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.

Mechanism of Action

Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate works by inhibiting the activity of various kinases that are involved in the growth and proliferation of cancer cells. It specifically targets BTK, ITK, and TXK, which are important for the survival of cancer cells. By inhibiting these kinases, Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate can prevent the growth and spread of cancer cells. Additionally, Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has been shown to enhance the activity of immune cells, which can help to eliminate cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, which can prevent the growth and spread of cancer cells. Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has also been shown to enhance the activity of immune cells, which can help to eliminate cancer cells. Additionally, Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate in lab experiments is its specificity for BTK, ITK, and TXK. This allows researchers to study the effects of inhibiting these kinases on cancer cells and immune cells. Additionally, Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate in lab experiments is its cost. Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate is a relatively expensive compound, which can make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate research. One area of interest is the potential for Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are interested in studying the effects of Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate on other types of cancer, such as breast cancer and lung cancer. Finally, researchers are interested in studying the long-term effects of Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate on cancer patients, including its potential for preventing cancer recurrence.

Synthesis Methods

The synthesis of Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate involves several steps, starting with the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with 2-chloro-6-nitropyridine-3-carbaldehyde. The resulting compound is then treated with hydrazine hydrate to form tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate. The final product is then purified using column chromatography to obtain a high level of purity.

Scientific Research Applications

Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the growth and proliferation of cancer cells. Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.

properties

IUPAC Name

tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(24)21-10-13(11-21)12-22-16(23)7-6-15(20-22)14-5-4-8-19-9-14/h4-9,13H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTJFXGZHSBTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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